(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid
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Overview
Description
(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Subsequent reactions introduce the cyano and prop-2-enoic acid functionalities.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions and solvent-free conditions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of specific kinases or modulation of signaling pathways .
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative with similar core structure but lacking the cyano and prop-2-enoic acid groups.
2H-Indazole: Another indazole derivative with different substitution patterns.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, showing different chemical properties.
Uniqueness: (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid is unique due to the presence of both the cyano and prop-2-enoic acid groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8(11(15)16)3-7-1-2-10-9(4-7)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16)/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNXQUAYNQWFFY-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C(C#N)C(=O)O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C(\C#N)/C(=O)O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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